molecular formula C15H23NO B12752434 1-((1RS,2SR(alpha Hydrogen),4RS)-bicyclo(2.2.1)hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one, exo form- CAS No. 475563-21-4

1-((1RS,2SR(alpha Hydrogen),4RS)-bicyclo(2.2.1)hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one, exo form-

Cat. No.: B12752434
CAS No.: 475563-21-4
M. Wt: 233.35 g/mol
InChI Key: KRQADKCTBWUTRW-RDBSUJKOSA-N
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Description

The compound with the Unique Ingredient Identifier (UNII) A4A1P42H9A is known as 1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE, EXO FORM . This compound is characterized by its complex bicyclic structure and is used in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-((1RS,2SR(ALPHA HYDROGEN),4RS)-BICYCLO(221)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE can be compared with similar compounds such as:

    Biperiden Hydrochloride: A compound with a similar bicyclic structure but different functional groups.

    (±)-Biperiden Hydrochloride: Another related compound with slight variations in stereochemistry. These comparisons highlight the unique structural features and potential applications of 1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE.

Properties

CAS No.

475563-21-4

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C15H23NO/c17-15(6-9-16-7-2-1-3-8-16)14-11-12-4-5-13(14)10-12/h4-5,12-14H,1-3,6-11H2/t12-,13+,14+/m1/s1

InChI Key

KRQADKCTBWUTRW-RDBSUJKOSA-N

Isomeric SMILES

C1CCN(CC1)CCC(=O)[C@H]2C[C@H]3C[C@@H]2C=C3

Canonical SMILES

C1CCN(CC1)CCC(=O)C2CC3CC2C=C3

Origin of Product

United States

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